Product packaging for Fmoc-Glu(Obzl)-Cl(Cat. No.:CAS No. 123622-36-6)

Fmoc-Glu(Obzl)-Cl

Cat. No.: B039276
CAS No.: 123622-36-6
M. Wt: 477.9 g/mol
InChI Key: SPNFCSPOTIXYAL-DEOSSOPVSA-N
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Description

Fmoc-Glu(OBzl)-Cl (CAS 123622-36-6) is an activated, side-chain protected amino acid building block essential for solid-phase peptide synthesis (SPPS). This reagent features the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group for temporary α-amine protection and an acid-stable benzyl (Bzl) ester for permanent protection of the glutamic acid side chain. The molecule is presented as an acid chloride, making it a highly reactive intermediate that facilitates efficient coupling to the growing peptide chain with minimal racemization. Key Applications & Research Value: Peptide Synthesis: Primarily used to incorporate a protected glutamic acid residue into peptide sequences. The Fmoc group is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting the benzyl side-chain protection, making it ideal for the orthogonal Fmoc/tBu strategy. Mechanism of Action: The Fmoc protecting group functions by forming a carbamate with the amino group. Its removal proceeds via an E1cb mechanism, where a base abstracts the acidic fluorenyl proton, leading to the elimination of dibenzofulvene and the free amine. The benzyl ester on the side chain ensures the γ-carboxylic acid of glutamic acid remains protected during synthesis, preventing unwanted side reactions. Material Science & Chemical Biology: This derivative is crucial for the synthesis of peptides containing glutamic acid, which often plays a vital role in protein function, metal binding, and as a site for post-translational modifications. The benzyl-protected side chain is stable to the basic conditions of Fmoc deprotection but can be cleaved later with strong acids like hydrogen fluoride (HF) or trifluoroacetic acid (TFA) in the final global deprotection step. Handling and Storage: Store at 0°C to maintain stability. As an acid chloride, it is sensitive to moisture and heat, requiring handling under anhydrous conditions. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H24ClNO5 B039276 Fmoc-Glu(Obzl)-Cl CAS No. 123622-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (4S)-5-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClNO5/c28-26(31)24(14-15-25(30)33-16-18-8-2-1-3-9-18)29-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNFCSPOTIXYAL-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Fmoc Protection of the Amino Group

Glutamic acid’s α-amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. A typical reaction involves:

  • Reagents : Glutamic acid, Fmoc-Cl, sodium carbonate (Na₂CO₃).

  • Solvent : Water/dioxane (1:1 v/v).

  • Conditions : 0–5°C for 2 hours, followed by room temperature for 12 hours.

The Fmoc group provides base-labile protection, critical for iterative deprotection in SPPS.

Step 2: Benzyl Ester Protection of the γ-Carboxylic Acid

The γ-carboxylic acid is esterified with benzyl alcohol using a carbodiimide coupling agent:

  • Reagents : Fmoc-glutamic acid, benzyl alcohol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

  • Conditions : 0°C to room temperature, 4–6 hours.

This step yields Fmoc-Glu(OBzl)-OH , with the benzyl ester offering acid-stable protection.

Step 3: Chlorination of the α-Carboxylic Acid

The α-carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) :

  • Reagents : Fmoc-Glu(OBzl)-OH, SOCl₂.

  • Solvent : Anhydrous DCM or toluene.

  • Conditions : Reflux at 40–50°C for 2–3 hours.

The reaction is moisture-sensitive, requiring inert atmosphere conditions. Excess SOCl₂ is removed via rotary evaporation, yielding this compound as a white crystalline solid.

Reaction Summary :

Fmoc-Glu(OBzl)-OH+SOCl2DCMThis compound+SO2+HCl\text{Fmoc-Glu(OBzl)-OH} + \text{SOCl}2 \xrightarrow{\text{DCM}} \text{this compound} + \text{SO}2 + \text{HCl}

Industrial-Scale Production Techniques

Industrial synthesis prioritizes yield, purity, and cost-effectiveness. Key adaptations include:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch ReactorsContinuous Flow Reactors
PurificationColumn ChromatographyRecrystallization (EtOAc)
Solvent RecoveryManual DistillationAutomated Systems
Throughput10–100 g/batch1–10 kg/day

Optimization Strategies :

  • Catalyst Recycling : DCC is replaced with water-soluble carbodiimides (e.g., EDC) to simplify waste management.

  • In Situ Chlorination : Integration of chlorination with esterification reduces intermediate isolation steps.

Optimization of Reaction Conditions

Chlorination Agent Screening

A comparative study of chlorinating agents reveals critical trade-offs:

AgentTemperature (°C)Time (h)Yield (%)Byproducts
SOCl₂40292SO₂, HCl
Oxalyl Chloride25485CO, COCl₂
PCl₅601.578POCl₃, HCl

Key Findings :

  • SOCl₂ offers the highest yield and fastest reaction time but requires rigorous gas scrubbing.

  • Oxalyl chloride is preferable for moisture-sensitive substrates due to milder conditions.

Solvent Effects on Chlorination

Polar aprotic solvents enhance reactivity:

SolventDielectric ConstantYield (%)
DCM8.992
Toluene2.481
THF7.576

Quality Control and Analytical Characterization

Critical Quality Attributes :

  • Purity : ≥98% (HPLC).

  • Residual Solvents : ≤500 ppm (GC).

  • Chiral Integrity : ≥99% L-enantiomer (Chiral HPLC).

Analytical Methods :

  • HPLC : C18 column, UV detection at 265 nm (Fmoc absorbance).

  • NMR : Confirm absence of free –OH (δ 10–12 ppm) and presence of benzyl protons (δ 7.3 ppm).

  • Mass Spectrometry : ESI-MS m/z 477.9 [M+H]⁺.

Challenges and Solutions in Large-Scale Synthesis

ChallengeSolution
Moisture Sensitivity Use of molecular sieves in reactors.
SOCl₂ Handling Closed-loop distillation systems.
Racemization Low-temperature chlorination (<40°C).

Recent Advances in Preparation Methodologies

  • Microwave-Assisted Synthesis : Reduces chlorination time to 30 minutes at 50°C.

  • Flow Chemistry : Enables continuous production with >95% yield and minimal purification.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Glu(Obzl)-Cl undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines or alcohols.

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, and the benzyl ester group can be removed by hydrogenation over palladium on carbon (Pd/C).

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Benzyl Ester Deprotection: Hydrogenation over Pd/C in the presence of hydrogen gas.

    Substitution Reactions: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Fmoc Deprotection: The major product is the free amino group of glutamic acid.

    Benzyl Ester Deprotection: The major product is the free carboxyl group of glutamic acid.

    Substitution Reactions: The major products are the substituted derivatives of Fmoc-Glu(Obzl).

Scientific Research Applications

Scientific Research Applications

  • Peptide Synthesis
    • Fmoc-Glu(Obzl)-Cl is primarily used in SPPS, allowing for the sequential addition of amino acids to form complex peptides. The presence of the chloride group facilitates substitution reactions with various nucleophiles, enhancing its utility in synthesizing diverse peptide sequences .
  • Biological Research
    • In biological studies, this compound is utilized to create peptide-based probes and inhibitors that investigate protein-protein interactions and enzyme activities. These probes are essential for understanding cellular signaling pathways and developing new therapeutic strategies .
  • Medicinal Chemistry
    • This compound plays a significant role in developing peptide-based drugs and therapeutic agents. It is instrumental in synthesizing peptide vaccines and diagnostic tools, contributing to advancements in targeted therapies .
  • Industrial Applications
    • In the pharmaceutical industry, this compound is crucial for the large-scale production of peptide drugs. Its ability to facilitate complex peptide synthesis makes it valuable for creating new materials and bioconjugates used in various industrial applications .

Case Studies

Case Study 1: Supramolecular Gels
A study demonstrated the use of Fmoc-derived peptides to form supramolecular hydrogels, highlighting their potential in biomedical applications such as tissue repair. The rheological properties indicated that these gels could support cell growth and tissue regeneration due to their biocompatibility and self-healing characteristics .

Case Study 2: DNA-Encoded Chemical Libraries
Research on DNA-encoded chemical libraries (DECLs) showcased how Fmoc-based peptides can be utilized to create libraries that include unnatural amino acids. This approach has implications for drug discovery, particularly in developing stable peptide forms that can penetrate cells effectively .

Mechanism of Action

The mechanism of action of Fmoc-Glu(Obzl)-Cl is primarily related to its role in peptide synthesis The Fmoc group protects the amino group of glutamic acid, preventing unwanted side reactions during peptide chain elongation The benzyl ester group protects the carboxyl group, allowing for selective deprotection and further functionalization

Comparison with Similar Compounds

Fmoc-Glu(Obzl)-OH

  • Structure : Differs by replacing the α-carboxylic chloride with a hydroxyl group (OH).
  • Reactivity : Lacks the reactive chloride, making it unsuitable for direct coupling. Instead, it requires activation (e.g., via HATU or BOP) for peptide bond formation .
  • Applications: Used in hydrogel formation with nucleotides (e.g., dG or dA) to induce chirality in quantum dots (QDs) .
  • Stability : Less moisture-sensitive than Fmoc-Glu(Obzl)-Cl, allowing storage at ambient conditions .
  • Cost : Priced at ~$680/100g (Fmoc-Glu(Obzl)-OH) vs. $2,150/25g (this compound), reflecting the latter’s specialized reactivity .

Fmoc-Asp(Obzl)-Cl

  • Structure : Aspartic acid analog with a shorter side chain (β-carboxylic acid protected by Obzl).
  • Applications : Less commonly used in chirality transfer applications compared to glutamic acid derivatives, which have longer side chains for enhanced molecular interactions .

Fmoc-Glu(OtBu)-OH

  • Protecting Group : Uses a tert-butyl (OtBu) ester instead of Obzl.
  • Stability: OtBu is stable under hydrogenolysis but cleaved under strong acids (e.g., TFA), whereas Obzl requires catalytic hydrogenation. This makes OtBu derivatives preferable in acid-labile SPPS strategies .
  • Reactivity : Requires activation for coupling, unlike the pre-activated this compound .

Fmoc-Glu(Edans)-OH

  • Structure: Incorporates the Edans fluorophore (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) on the γ-carboxylic acid.
  • Applications : Used in fluorescence-based assays (e.g., protease activity) rather than structural peptide synthesis. The Edans group enables real-time monitoring of enzymatic cleavage, a niche application distinct from this compound’s role in backbone assembly .

Role in Chirality Transfer

Limitations

  • Moisture Sensitivity : The chloride group necessitates anhydrous conditions, limiting its use in aqueous systems like hydrogels .
  • Cost : High price (~$86/g) restricts large-scale applications compared to Fmoc-Glu(Obzl)-OH (~$6.8/g) .

Biological Activity

Overview

Fmoc-Glu(Obzl)-Cl, or N-α-Fmoc-L-glutamic acid α-benzyl ester chloride, is a derivative of glutamic acid widely utilized in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group that safeguards the amino group during synthesis and a benzyl ester that protects the carboxyl group. Its unique structure allows for versatile applications in biochemical research and medicinal chemistry.

Target and Mode of Action:
this compound serves as a building block in peptide synthesis, facilitating the introduction of glutamic acid residues into peptide chains. The compound can undergo substitution reactions where the chloride group can be replaced by other nucleophiles, enhancing its utility in synthesizing complex peptides.

Biochemical Pathways:
The compound plays a crucial role in the SPPS pathway, where it aids in the sequential addition of amino acids to form peptides. Its action is influenced by environmental factors such as temperature and pH, which can affect the stability and efficacy of the synthesis process .

Applications in Research

This compound is extensively used in various fields:

  • Peptide Synthesis: It is integral in synthesizing peptide-based probes and inhibitors, allowing researchers to explore protein-protein interactions and cellular signaling pathways .
  • Medicinal Chemistry: The compound contributes to developing peptide-based drugs and therapeutic agents, including peptide vaccines and diagnostic tools .
  • Industrial Applications: In pharmaceutical manufacturing, it is employed for large-scale production of peptide drugs and bioconjugates.

Comparative Analysis with Similar Compounds

CompoundStructure CharacteristicsApplications
Fmoc-Glu(Obzl)-OHLacks chloride groupRequires additional activation steps
Fmoc-Glu(OtBu)-OHTert-butyl ester protecting groupDifferent deprotection conditions
Fmoc-Glu(OAll)-OHAllyl ester protecting groupOrthogonal deprotection strategies

This compound is distinguished by its chloride group, enabling versatile substitution reactions that are not available with its analogs.

Case Studies

  • Synthesis of Peptide Conjugates:
    A study demonstrated the successful synthesis of methotrexate-containing oligopeptide conjugates using this compound. The resulting compounds exhibited enhanced cellular uptake and cytotoxicity against cancer cells, showcasing the potential of this compound in therapeutic applications .
  • Antimicrobial Peptides:
    Research on cationic amino acid-enriched short peptides synthesized with Fmoc-protected amino acids indicated significant antimicrobial activity against both gram-positive and gram-negative bacteria. This highlights the compound's versatility as a building block for developing new antimicrobial agents .

Research Findings

Recent studies have highlighted several key findings regarding this compound:

  • Efficacy in SPPS: The compound has shown high efficiency in peptide synthesis with minimal racemization when using optimized coupling reagents like PyOxim .
  • Deprotection Strategies: Effective deprotection methods have been established for both Fmoc and benzyl ester groups, facilitating the generation of free amino acids for further reactions .
  • Biocompatibility: The use of Fmoc-protected amino acids has been linked to enhanced biocompatibility in various applications, including drug delivery systems .

Q & A

Q. What is the role of Fmoc-Glu(Obzl)-Cl in solid-phase peptide synthesis (SPPS)?

this compound is primarily used to introduce the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group to the γ-carboxyl of glutamic acid, while the benzyl (Bzl) ester protects the α-carboxyl. This dual protection ensures selective deprotection during SPPS. The Fmoc group is base-labile (removed with piperidine), enabling iterative coupling cycles, while the Bzl ester requires hydrogenolysis for cleavage. This strategy minimizes side reactions and enhances peptide purity .

Q. How does the benzyl (Bzl) ester in this compound influence solubility during synthesis?

The Bzl ester increases hydrophobicity, improving solubility in organic solvents like DMF or dichloromethane, which are critical for coupling reactions in SPPS. However, post-synthesis removal requires hydrogenation (e.g., H₂/Pd-C), which may necessitate optimization to avoid peptide aggregation .

Q. What analytical methods are recommended for verifying this compound incorporation in peptides?

HPLC with UV detection (220–280 nm) is standard for monitoring coupling efficiency, leveraging the Fmoc group’s strong UV absorbance. Mass spectrometry (MS) confirms molecular weight accuracy, while FTIR or NMR can validate ester bond integrity .

Advanced Research Questions

Q. How can this compound be optimized in multi-component hydrogel systems for chiral nanostructures?

this compound co-assembles with deoxyguanosine (dG) to form hydrogels with lamellar structures (d-spacing ~2.40 nm via XRD). To control chirality, adjust the molar ratio of dG to this compound (e.g., 8:4:1 for K⁺-stabilized G-quadruplexes). The supramolecular chirality of the hydrogel is dictated by the enantiomer (L/D-Fmoc-Glu), enabling programmable circularly polarized luminescence (CPL) in embedded quantum dots .

Q. What experimental strategies mitigate deletion side products during this compound coupling in SPPS?

Deletion errors (e.g., missing Glu residues) arise from poor coupling efficiency. Solutions include:

  • Using pseudoproline dipeptides (e.g., Fmoc-Glu(OtBu)-Thr(ψMe,Mepro)-OH) to reduce aggregation .
  • Activating agents like HATU with DIPEA in DMF for improved reaction kinetics .
  • Monitoring coupling via Kaiser test or real-time UV absorbance .

Q. How does the presence of K⁺ ions alter the chirality transfer mechanism in this compound/dG hydrogels?

K⁺ ions stabilize G-quadruplexes (G4) in dG, overriding the intrinsic chirality of this compound. XRD data show that G4 formation (d-spacing ~3.4 Å) directs the handedness of CdSe/ZnS quantum dots’ CPL signals. Without K⁺, the chirality of Fmoc-Glu dominates (e.g., L-Fmoc-Glu induces negative CPL) .

Key Methodological Insights

  • Hydrogel Design : Use CD spectroscopy to monitor chiral transitions and XRD to confirm nanostructural phases .
  • SPPS Optimization : Employ ChemMatrix resin for difficult sequences, as it reduces steric hindrance compared to PEG-PS resins .
  • Safety : Handle this compound with nitrile gloves and fume hoods due to acute toxicity risks (GHS Category 4/2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-Glu(Obzl)-Cl
Reactant of Route 2
Reactant of Route 2
Fmoc-Glu(Obzl)-Cl

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